![molecular formula C16H12ClN7O2S B2773228 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 941906-14-5](/img/structure/B2773228.png)
2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
The compound “2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” belongs to a class of molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The reaction mixture is heated under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Scientific Research Applications
a. Kinase Inhibition: The compound may inhibit specific kinases involved in cancer cell proliferation. Researchers have explored its potential as a kinase inhibitor, particularly targeting c-Met .
b. Epigenetic Modulation: The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been investigated as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1). These inhibitors play a crucial role in epigenetic regulation and could impact cancer progression .
Medicinal Chemistry
The compound’s pharmacological properties extend beyond cancer research:
a. Fluorescent Probes: Researchers have used similar heterocycles as fluorescent probes. These probes help visualize cellular processes and study biological interactions .
b. Structural Units in Polymers: The compound’s unique structure can serve as a building block in polymer chemistry. Incorporating it into polymer chains may lead to novel materials with tailored properties .
Quantitative Structure–Activity Relationship (QSAR) Studies
In addition to its direct applications, researchers have employed QSAR studies to predict the compound’s anti-gastric cancer effect. These computational approaches provide insights into structure-activity relationships and guide drug design .
Future Directions
properties
IUPAC Name |
2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN7O2S/c1-9-5-12(22-26-9)20-13(25)7-27-16-14-15(18-8-19-16)24(23-21-14)11-4-2-3-10(17)6-11/h2-6,8H,7H2,1H3,(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOZMIUUROYFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide |
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